molecular formula C23H21NO7S B565071 rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate CAS No. 1159977-05-5

rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate

Cat. No.: B565071
CAS No.: 1159977-05-5
M. Wt: 455.481
InChI Key: LZGKDPMCUWAKPE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate involves several steps, typically starting with the preparation of the benzyl ester and subsequent nitration and sulfonylation reactions. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with stringent control over temperature, pressure, and reaction time to optimize the synthesis .

Chemical Reactions Analysis

rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitro group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

rac Benzyl 2-Nitrobenzenesulfonyloxy-4-phenylbutyrate can be compared with similar compounds such as:

    Benzyl 2-Nitrobenzenesulfonate: This compound lacks the phenylbutyrate moiety, making it less complex.

    Phenyl 2-Nitrobenzenesulfonate: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Benazepril: A pharmaceutical compound that shares some structural similarities but has distinct pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and applications .

Properties

IUPAC Name

benzyl 2-(4-nitrophenyl)sulfonyloxy-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO7S/c25-23(30-17-19-9-5-2-6-10-19)22(16-11-18-7-3-1-4-8-18)31-32(28,29)21-14-12-20(13-15-21)24(26)27/h1-10,12-15,22H,11,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGKDPMCUWAKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675680
Record name Benzyl 2-[(4-nitrobenzene-1-sulfonyl)oxy]-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-05-5
Record name Benzyl 2-[(4-nitrobenzene-1-sulfonyl)oxy]-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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